3-Bromo-2-nitrobenzonitrile

Catalog No.
S6602931
CAS No.
1261777-18-7
M.F
C7H3BrN2O2
M. Wt
227.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-nitrobenzonitrile

CAS Number

1261777-18-7

Product Name

3-Bromo-2-nitrobenzonitrile

IUPAC Name

3-bromo-2-nitrobenzonitrile

Molecular Formula

C7H3BrN2O2

Molecular Weight

227.01 g/mol

InChI

InChI=1S/C7H3BrN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H

InChI Key

GRJNIVGBEWRZQY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C#N

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C#N

3-Bromo-2-nitrobenzonitrile is an aromatic compound characterized by the presence of a bromine atom, a nitro group, and a nitrile functional group attached to a benzene ring. Its molecular formula is C7H4BrN2O2\text{C}_7\text{H}_4\text{BrN}_2\text{O}_2 and it is known for its significant reactivity due to the electron-withdrawing effects of the nitro and bromine substituents. This compound is primarily used in organic synthesis and has various applications in medicinal chemistry, agrochemicals, and material science.

There is no current information available regarding the mechanism of action of 3-Bromo-2-nitrobenzonitrile. Without knowledge of its biological activity or applications, this section cannot be addressed.

  • Nitro group: Nitroaromatic compounds can be explosive under certain conditions.
  • Bromine: Bromine can cause skin and respiratory irritation [].

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives depending on the reagents used.

Common reagents for these reactions include sodium amide or thiourea for nucleophilic substitution, and potassium permanganate or chromium trioxide for oxidation processes.

3-Bromo-2-nitrobenzonitrile exhibits notable biological activities, particularly as a precursor in the development of bioactive compounds. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects. Some studies have suggested its use in developing enzyme inhibitors and other therapeutic agents.

The synthesis of 3-Bromo-2-nitrobenzonitrile typically involves:

  • Bromination of 2-Nitrobenzonitrile: This can be achieved by reacting 2-nitrobenzonitrile with bromine in the presence of a catalyst such as iron or aluminum chloride under controlled temperature conditions.
    C7H4N2O2+Br2C7H3BrN2O2+HBr\text{C}_7\text{H}_4\text{N}_2\text{O}_2+\text{Br}_2\rightarrow \text{C}_7\text{H}_3\text{BrN}_2\text{O}_2+\text{HBr}
  • Industrial Production: In industrial settings, continuous flow reactors are often employed to scale up production while optimizing reaction conditions to minimize by-products and maximize yield.

3-Bromo-2-nitrobenzonitrile serves multiple purposes:

  • Organic Synthesis: It acts as a building block for synthesizing complex organic molecules.
  • Medicinal Chemistry: It is utilized as an intermediate in pharmaceutical drug development.
  • Agrochemicals: The compound finds applications in producing pesticides and herbicides.
  • Material Science: It can be used in developing materials with specific electronic or optical properties .

The interaction studies of 3-Bromo-2-nitrobenzonitrile focus on its reactivity with various biological targets. The nitro group can be reduced within biological systems, leading to the formation of potentially reactive intermediates that may affect cellular functions. Additionally, halogen bonding from the bromine atom may influence its interactions with proteins and nucleic acids, impacting its biological efficacy .

Several compounds share structural similarities with 3-Bromo-2-nitrobenzonitrile, including:

  • 2-Bromo-3-nitrobenzonitrile
  • 3-Bromo-4-nitrobenzonitrile
  • 4-Bromo-3-nitrobenzonitrile

Comparison

Compound NameUnique Features
3-Bromo-2-nitrobenzonitrileSpecific positioning of bromine and nitro groups affects reactivity.
2-Bromo-3-nitrobenzonitrileDifferent positions of substituents may lead to altered electronic effects.
3-Bromo-4-nitrobenzonitrileChanges in reactivity due to para position of nitro group.
4-Bromo-3-nitrobenzonitrileUnique electronic distribution compared to meta substitutions.

The unique arrangement of functional groups in 3-Bromo-2-nitrobenzonitrile influences its chemical behavior and potential applications, distinguishing it from other similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

225.93779 g/mol

Monoisotopic Mass

225.93779 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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